6-imino-N,13-dimethyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
2-imino-N,8-dimethyl-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide is a complex heterocyclic compound. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a unique structure with multiple fused rings, making it an interesting subject for chemical research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-imino-N,8-dimethyl-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of appropriate pyrimidine derivatives with phenylethylamine under controlled conditions . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
2-imino-N,8-dimethyl-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to a wide range of new compounds with potentially novel properties .
Scientific Research Applications
2-imino-N,8-dimethyl-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-imino-N,8-dimethyl-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The compound’s unique structure allows it to bind with high affinity to these targets, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-imino-1,2-dihydropyrimidines: These compounds share a similar core structure and exhibit comparable biological activities.
Phenylethylamine derivatives: These compounds have similar side chains and may show related pharmacological properties.
Uniqueness
What sets 2-imino-N,8-dimethyl-5-oxo-1-(2-phenylethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide apart is its specific combination of fused rings and functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for further research and potential therapeutic development .
Properties
Molecular Formula |
C22H21N5O2 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
6-imino-N,13-dimethyl-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C22H21N5O2/c1-14-8-9-18-25-20-17(22(29)27(18)13-14)12-16(21(28)24-2)19(23)26(20)11-10-15-6-4-3-5-7-15/h3-9,12-13,23H,10-11H2,1-2H3,(H,24,28) |
InChI Key |
DLSBLGZMMJUDMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=CC=C4)C(=O)NC)C=C1 |
Origin of Product |
United States |
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